Cyclohexaneacetonitrile, 2-hydroxy-
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Overview
Description
2-(2-hydroxycyclohexyl)acetonitrile is a chiral organic compound that serves as a versatile building block in organic synthesis. It is particularly valuable in the development of pharmaceutical compounds and their analogues. The compound’s structure includes a hydroxyl group attached to a cyclohexane ring and a nitrile group attached to an acetonitrile moiety, making it a unique and useful intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-hydroxycyclohexyl)acetonitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing a hydroxynitrile.
Industrial Production Methods
Industrial production of 2-(2-hydroxycyclohexyl)acetonitrile often involves the reaction of (1R,2S)-2-hydroxycyclohexanone with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxycyclohexyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used for the reduction of nitriles to amines.
Substitution: Sodium or potassium cyanide in ethanol is used for substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted nitriles
Scientific Research Applications
2-(2-hydroxycyclohexyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-hydroxycyclohexyl)acetonitrile involves its ability to act as a nucleophile due to the presence of the nitrile group. The compound can undergo nucleophilic addition reactions, where the nitrile group attacks electrophilic centers in other molecules . This property makes it a valuable intermediate in various chemical syntheses.
Comparison with Similar Compounds
Similar Compounds
2-hydroxypropanenitrile: Similar in structure but with a different carbon chain length.
2-hydroxy-2-methylpropanenitrile: Similar in structure but with a methyl group attached to the carbon chain.
Uniqueness
2-(2-hydroxycyclohexyl)acetonitrile is unique due to its chiral nature and the presence of both a hydroxyl group and a nitrile group attached to a cyclohexane ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
2-(2-hydroxycyclohexyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-6-5-7-3-1-2-4-8(7)10/h7-8,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFNITUKNVGWAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442641 |
Source
|
Record name | Cyclohexaneacetonitrile, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90242-33-4 |
Source
|
Record name | Cyclohexaneacetonitrile, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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